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molecular formula C7H10O2 B153187 4-Pentynoic acid ethyl ester CAS No. 63093-41-4

4-Pentynoic acid ethyl ester

Cat. No. B153187
M. Wt: 126.15 g/mol
InChI Key: WXFVBLCWAIVAFN-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

In analogy to the method as described in Tetrahedron, 2000, 56, 5735-5742, a mixture of the 4-pentynoic acid (10 g, 102 mmol) and H2SO4 98% (0.338 mL, 6.12 mmol) in ethanol (113 mL) was heated at 50° C. overnight. The reaction mixture was concentrated and the crude product was dissolved in ethyl acetate, washed with NaHCO3 1M and water. The solvent was removed under reduced pressure to afford 9.04 g of ethyl pent-4-ynoate (Yield: 70%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.338 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5].OS(O)(=O)=O.[CH2:13](O)[CH3:14]>>[C:1]([O:7][CH2:13][CH3:14])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
0.338 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
113 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with NaHCO3 1M and water
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC#C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.04 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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